(6R,9aS)-6-(4-Methoxyphenyl)-1,3,4,6,7,9a-hexahydro-2H-quinolizine
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Overview
Description
(6R,9aS)-6-(4-Methoxyphenyl)-1,3,4,6,7,9a-hexahydro-2H-quinolizine is a complex organic compound that belongs to the class of quinolizines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,9aS)-6-(4-Methoxyphenyl)-1,3,4,6,7,9a-hexahydro-2H-quinolizine typically involves multi-step organic reactions. Common starting materials include 4-methoxybenzaldehyde and various amines. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(6R,9aS)-6-(4-Methoxyphenyl)-1,3,4,6,7,9a-hexahydro-2H-quinolizine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reactions with halogens or other substituents under specific conditions.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (6R,9aS)-6-(4-Methoxyphenyl)-1,3,4,6,7,9a-hexahydro-2H-quinolizine is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Research in this area focuses on understanding its interactions with biological targets and potential therapeutic applications.
Medicine
In medicine, this compound could be explored for drug development, particularly for diseases where quinolizine derivatives have shown efficacy.
Industry
Industrially, this compound may be used in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (6R,9aS)-6-(4-Methoxyphenyl)-1,3,4,6,7,9a-hexahydro-2H-quinolizine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved could be related to signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinolizine derivatives such as:
- (6R,9aS)-6-phenyl-1,3,4,6,7,9a-hexahydro-2H-quinolizine
- (6R,9aS)-6-(4-chlorophenyl)-1,3,4,6,7,9a-hexahydro-2H-quinolizine
Uniqueness
What sets (6R,9aS)-6-(4-Methoxyphenyl)-1,3,4,6,7,9a-hexahydro-2H-quinolizine apart is its specific substitution pattern and stereochemistry, which may confer unique biological activities and reactivity compared to other quinolizine derivatives.
Properties
CAS No. |
87781-83-7 |
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Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
(6R,9aS)-6-(4-methoxyphenyl)-2,3,4,6,7,9a-hexahydro-1H-quinolizine |
InChI |
InChI=1S/C16H21NO/c1-18-15-10-8-13(9-11-15)16-7-4-6-14-5-2-3-12-17(14)16/h4,6,8-11,14,16H,2-3,5,7,12H2,1H3/t14-,16+/m0/s1 |
InChI Key |
RHLGFXMWIPREFJ-GOEBONIOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2CC=C[C@H]3N2CCCC3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC=CC3N2CCCC3 |
Origin of Product |
United States |
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